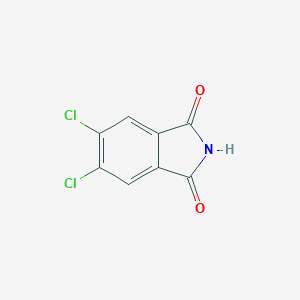

4,5-Dichlorophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPBDGMPYPSJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290955 | |

| Record name | 4,5-Dichlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15997-89-4 | |

| Record name | 15997-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dichlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Dichlorophthalimide from 5,6-Dichloro-1,3-isobenzofurandione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorophthalimide, a valuable building block in pharmaceutical and materials science, from its precursor 5,6-dichloro-1,3-isobenzofurandione, also known as 4,5-dichlorophthalic anhydride. This document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a halogenated aromatic imide of significant interest in medicinal chemistry and materials science. Its rigid structure and the presence of reactive chlorine atoms make it a versatile intermediate for the synthesis of a wide range of compounds, including active pharmaceutical ingredients and functional dyes. The synthesis of this compound is typically achieved through the reaction of 4,5-dichlorophthalic anhydride with a suitable nitrogen source. This guide will focus on two effective methods utilizing urea and formamide as the nitrogen donors.

Synthetic Pathways

The core of the synthesis involves the nucleophilic attack of the nitrogen atom from urea or formamide on the electrophilic carbonyl carbons of 4,5-dichlorophthalic anhydride, leading to the formation of an intermediate that subsequently cyclizes to form the stable five-membered imide ring.

Synthesis of the Starting Material: 4,5-Dichlorophthalic Anhydride

The precursor, 4,5-dichlorophthalic anhydride, is commonly prepared by the dehydration of 4,5-dichlorophthalic acid.

Experimental Protocol: A suspension of 4,5-dichlorophthalic acid (90 g, 380 mmol) in acetic anhydride (150 ml) is stirred under gentle reflux for 5 hours, with slow distillation of the solvent. After cooling, the solid product is collected by filtration, washed with petroleum ether, and dried under vacuum.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80 g (96%) | [1] |

| Melting Point | 185–187 °C | [1] |

| Appearance | White solid | [1] |

Synthesis of this compound

Two primary methods for the synthesis of this compound from 4,5-dichlorophthalic anhydride are detailed below.

Method 1: Reaction with Urea

This solvent-free method involves the thermal condensation of 4,5-dichlorophthalic anhydride with urea.

Experimental Protocol: 4,5-Dichlorophthalic anhydride (0.5 g, 2.3 mmol) is ground to a fine powder with urea (0.21 g, 3.5 mmol). The resulting powder is heated in a multi-sample autoclave to 200 °C for 4.5 hours. After cooling to room temperature, the solid product is stirred in 30 ml of distilled water for 3.5 hours to remove any unreacted urea. The white solid is then collected by filtration, washed with 200 ml of water, and dried at 60 °C.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 0.39 g (73%) | |

| Melting Point | Not specified in this protocol | |

| Appearance | White solid |

Method 2: Reaction with Formamide

This method utilizes formamide as both the nitrogen source and the reaction solvent.

Experimental Protocol: A mixture of 4,5-dichlorophthalic anhydride (79 g, 360 mmol) and formamide (110 ml) is stirred at reflux for 3 hours. Upon cooling, the precipitated product is collected by filtration, washed with water, and dried under vacuum.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 77 g (98%) | [1] |

| Melting Point | 217–218 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

| Synthesis Step | Reactants | Nitrogen Source | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| Precursor Synthesis | 4,5-Dichlorophthalic acid, Acetic anhydride | - | Acetic anhydride | Reflux, 5 h | 96 | 185-187 | [1] |

| Product Synthesis (Method 1) | 4,5-Dichlorophthalic anhydride | Urea | None (solvent-free) | 200 °C, 4.5 h | 73 | - | |

| Product Synthesis (Method 2) | 4,5-Dichlorophthalic anhydride | Formamide | Formamide | Reflux, 3 h | 98 | 217-218 | [1] |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 4,5-dichlorophthalic acid.

Conclusion

This technical guide has presented two robust and high-yielding methods for the synthesis of this compound from 5,6-dichloro-1,3-isobenzofurandione. The choice between the solvent-free urea-based method and the formamide-based reflux method may depend on factors such as available equipment, desired scale, and solvent handling preferences. Both protocols provide a reliable means for researchers and drug development professionals to access this important chemical intermediate. The provided quantitative data and workflow diagram offer a clear and concise summary to aid in the practical application of these synthetic procedures.

References

physicochemical properties of 4,5-Dichlorophthalimide

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichlorophthalimide

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core . The document details quantitative data, experimental protocols for synthesis and characterization, and logical workflows relevant to its application in chemical and pharmaceutical research.

Core Physicochemical Data

This compound is an organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its fundamental properties are summarized below.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₃Cl₂NO₂ | - | [1][3][4] |

| Molecular Weight | 216.02 | g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | - | [1] |

| Melting Point | 217 - 219 | °C | [2][3] |

| Boiling Point | Not Applicable (Decomposes) | °C | [3] |

| Density (Predicted) | 1.643 | g/cm³ | [2][3] |

| pKa (Predicted) | 7.84 ± 0.20 | - | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and chloroform. | - | [1] |

Experimental Protocols & Methodologies

Accurate determination of physicochemical properties relies on standardized experimental procedures. This section outlines the methodologies for the synthesis and melting point determination of this compound.

Synthesis from 4,5-Dichlorophthalic Anhydride

A common and efficient method for synthesizing this compound involves the reaction of 4,5-Dichlorophthalic Anhydride with a source of ammonia, such as urea.[5] The process is a condensation reaction followed by purification.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reactant Preparation: Combine one molar equivalent of 4,5-Dichlorophthalic Anhydride with 1.5-2 molar equivalents of urea in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Heat the flask in a sand bath or heating mantle to a temperature of 180-200°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature until the gas evolution stops, indicating the reaction is complete.

-

Workup and Purification: Allow the reaction mixture to cool to room temperature. The solidified crude product is then broken up and transferred to a separate flask for recrystallization from a suitable solvent, such as glacial acetic acid, to yield purified crystals of this compound.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The standard method involves using a capillary melting point apparatus.[6]

Experimental Workflow: Melting Point Determination

Caption: Standard procedure for determining the melting point of an organic solid.

Detailed Protocol:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2°C).

Application in Synthetic Chemistry & Drug Development

This compound is a key building block for synthesizing more complex molecules.[3] The phthalimide group itself is a well-known pharmacophore, and the dichloro-substituents provide reactive sites for further functionalization. Derivatives are used in the development of pharmaceuticals, such as antiviral agents, and materials like octachloro-Cu-phthalocyanine.

The diagram below illustrates a hypothetical mechanism of action relevant to drug development, where a derivative of this compound acts as a modulator of a cellular signaling pathway.

Logical Relationship: Hypothetical Drug Action Pathway

Caption: Hypothetical signaling pathway modulated by a drug derived from this compound.

References

In-Depth Technical Guide: 4,5-Dichlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichlorophthalimide, a key chemical intermediate. It covers its identification, chemical and physical properties, a detailed synthesis protocol, and its applications in research and development.

Chemical Identification and Properties

This compound is a chlorinated derivative of phthalimide. Its unique structure makes it a valuable building block in the synthesis of a variety of more complex molecules.

CAS Number: 15997-89-4[1]

Synonyms:

-

5,6-dichloro-1H-isoindole-1,3(2H)-dione[2]

-

5,6-dichloro-2,3-dihydro-1H-isoindole-1,3-dione[3]

-

This compound 97%[2]

-

TIMTEC-BB SBB003388[2]

-

LABOTEST-BB LT00452401[2]

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 216.02 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 217-219 °C (lit.) | [1][2] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | |

| Density | 1.643 g/cm³ (predicted) | [2] |

| pKa | 7.84 ± 0.20 (predicted) | [2] |

Spectroscopic Data

¹H NMR (Proton NMR) - Predicted Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 11.0 | Singlet (broad) | 1H | Imide N-H |

| ~ 8.0 | Singlet | 2H | Aromatic C-H |

¹³C NMR (Carbon NMR) - Predicted Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 168 | Carbonyl (C=O) |

| ~ 138 | Aromatic C-Cl |

| ~ 132 | Aromatic C-C(O) |

| ~ 125 | Aromatic C-H |

FT-IR (Infrared) Spectroscopy - Representative Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3000 | Medium, Broad | N-H Stretch (imide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1750 - 1700 | Strong | C=O Stretch (imide, symmetric) |

| 1700 - 1650 | Strong | C=O Stretch (imide, asymmetric) |

| 1600 - 1450 | Medium | Aromatic C=C Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of 4,5-dichlorophthalic anhydride with formamide.

Experimental Protocol

Materials:

-

4,5-Dichlorophthalic anhydride (10.0 g, 0.04 mol)

-

Formamide (14 mL)

-

Water

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Vacuum filtration apparatus

Procedure: [4]

-

Combine 4,5-dichlorophthalic anhydride (10.0 g) and formamide (14 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux with stirring for 3 hours.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a generous amount of water (approximately 500 mL) to remove any residual formamide.

-

Dry the purified product under vacuum.

-

Record the yield, melting point, and characterize by IR and NMR spectroscopy.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the introduction of the phthalimide moiety into various molecular scaffolds, a common strategy in medicinal chemistry. Some of its documented applications include:

-

Precursor for Pharmaceutical Compounds: It is a reactant in the synthesis of compounds such as 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid.[2]

-

Chemical Research Intermediate: It is used in the synthesis of 4,5-dichloro-1,2-benzenedicarboxamide.

-

Catalysis: It can be used as an additive to improve the enantioselectivity of certain catalytic reactions.

-

Materials Science: It is a reactant in the synthesis of octachloro-Cu-phthalocyanine.[2]

-

Organic Synthesis: It serves as a starting material for N-(3-bromopropyl)-4,5-dichlorophthalimide and as a nucleophilic partner in phosphine-catalyzed allylic substitutions.[2]

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, eye protection, and a dust mask, should be employed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Solubility of 4,5-Dichlorophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Qualitative Solubility

4,5-Dichlorophthalimide is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below. Notably, while its solubility in water is known to be sparse, it is generally more soluble in organic solvents.[1] However, specific quantitative data is largely absent from scientific literature, necessitating experimental determination for specific solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 216.02 g/mol | [2][3] |

| Melting Point | 217-219 °C | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Qualitative Solubility | ||

| Water | Sparingly soluble | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

The chemical structure of this compound, featuring a polar imide functional group and a larger, non-polar dichlorinated aromatic ring system, suggests a nuanced solubility profile. Its solubility will be governed by the principle of "like dissolves like," indicating a preference for polar aprotic or moderately polar solvents that can interact with the polar imide group without being hindered by the non-polar aromatic structure.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a robust experimental protocol is required. The following details a standard method for determining the solubility of this compound in an organic solvent of interest.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. It is typically expressed in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Conclusion

While the existing literature provides a qualitative understanding of the solubility of this compound, there is a clear need for quantitative data to support its application in research and development. The experimental protocol detailed in this guide provides a reliable framework for generating this crucial data. By systematically evaluating its solubility in a range of organic solvents, researchers and drug development professionals can optimize reaction conditions, develop robust purification strategies, and design effective formulations.

References

An In-depth Technical Guide to the Melting Point and Purity Analysis of 4,5-Dichlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods for determining the melting point and assessing the purity of 4,5-dichlorophthalimide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document outlines detailed experimental protocols, data presentation standards, and visual workflows to support research, development, and quality control activities.

Physicochemical Properties and Melting Point

This compound is a white to off-white crystalline solid.[1] The melting point is a critical physical property that serves as an initial indicator of purity. For a pure crystalline solid, the melting range is typically narrow. Broadening of the melting range often suggests the presence of impurities.

Reported Melting Point

Multiple sources consistently report the melting point of this compound to be in the range of 217-219 °C .[2][3][4]

| Parameter | Reported Value | Source(s) |

| Melting Point | 217-219 °C | [2][3][4] |

Purity Analysis: A Multi-faceted Approach

A comprehensive purity analysis of this compound involves a combination of chromatographic and spectroscopic techniques to identify and quantify any potential impurities. Organic impurities can arise from the manufacturing process and/or degradation upon storage.

Potential Impurities

The synthesis of this compound typically starts from 4,5-dichlorophthalic anhydride.[5] Potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.

A logical workflow for the comprehensive purity analysis of a this compound sample is presented below.

Caption: Workflow for the Purity Analysis of this compound.

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus can be used for this determination.

-

Apparatus: Digital melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 10 °C below the expected melting point, and then the heating rate is reduced to 1-2 °C per minute. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is generally suitable for a compound of this polarity.

| Parameter | Recommended Conditions |

| Instrumentation | HPLC system with a UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic or phosphoric acid to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm (or determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of about 0.1 mg/mL. |

| Data Analysis | Purity is calculated using the area percent method from the resulting chromatogram. |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[4][6][7]

-

Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Internal Standard: A certified internal standard with a known purity, which has a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample.

-

Accurately weigh a specific amount of the internal standard.

-

Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Acetone-d6) in a volumetric flask.

-

-

NMR Data Acquisition:

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

-

Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate a well-resolved, characteristic peak of this compound and a peak of the internal standard.

-

Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can determine the purity of highly pure crystalline substances based on the principle of melting point depression.[2][3][8]

-

Instrumentation: Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Procedure:

-

Heat the sample at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.

-

An inert atmosphere (e.g., nitrogen) is maintained during the measurement.

-

-

Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the identity of the compound by identifying its functional groups and can serve as a fingerprinting technique to detect impurities with different chemical bonds.

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm-1).

-

Data Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. The presence of unexpected peaks may indicate impurities.

The logical relationship for selecting and applying these analytical techniques for a comprehensive purity assessment is illustrated below.

References

- 1. CAS 15997-89-4: this compound | CymitQuimica [cymitquimica.com]

- 2. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tainstruments.com [tainstruments.com]

- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4,5-Dichlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-dichlorophthalimide. It is designed to serve as a detailed resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for the structural elucidation and analysis of organic molecules. This document outlines the expected spectral data, provides a detailed experimental protocol for acquiring such data, and illustrates the logical workflows involved in the spectroscopic analysis.

Introduction to this compound and its Spectroscopic Characterization

This compound is a halogenated derivative of phthalimide, a prominent structural motif in medicinal chemistry and materials science. Its chemical structure, characterized by a benzene ring fused to a five-membered heterocyclic imide ring with two chlorine substituents on the aromatic core, dictates a specific and predictable pattern in its NMR spectra. The precise characterization of this pattern is crucial for confirming the identity and purity of the compound in various research and development applications.

NMR spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. Together, they offer a complete picture of the molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the symmetrical nature of the 4,5-disubstituted phthalimide ring, the two aromatic protons are chemically equivalent, as are the corresponding aromatic carbons. This symmetry simplifies the expected NMR spectra. The electron-withdrawing effects of the two carbonyl groups and the two chlorine atoms significantly influence the chemical shifts of the aromatic protons and carbons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two main signals: one for the aromatic protons and one for the imide proton.

Table 1: Summary of Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (2H) | 7.5 - 8.0 | Singlet (s) | 2H |

| Imide (1H) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |

Note: The exact chemical shift of the imide proton can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals corresponding to the carbonyl carbons, the chlorine-substituted aromatic carbons, and the aromatic carbons bearing the imide fusion.

Table 2: Summary of Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-Cl) | 130 - 140 |

| Aromatic (C-C=O) | 120 - 130 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that can dissolve the sample is chosen. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for phthalimides due to their good solubility and the ability to observe the imide proton, which might exchange with protic solvents like methanol-d₄. Deuterated chloroform (CDCl₃) can also be used, though the imide proton signal may be broader or less distinct.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

Table 3: Typical ¹H NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D Proton |

| Acquisition Time | 2 - 4 seconds |

| Relaxation Delay | 1 - 5 seconds |

| Number of Scans | 8 - 16 |

| Spectral Width | -2 to 16 ppm |

| Temperature | 298 K |

Table 4: Typical ¹³C NMR Acquisition Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Standard 1D Carbon with Proton Decoupling |

| Acquisition Time | 1 - 2 seconds |

| Relaxation Delay | 2 - 5 seconds |

| Number of Scans | 1024 - 4096 (or more, depending on concentration) |

| Spectral Width | 0 to 220 ppm |

| Temperature | 298 K |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to TMS (0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and logical connections in the NMR characterization of this compound.

Conclusion

The ¹H and ¹³C NMR characterization of this compound provides a clear and definitive method for its structural confirmation. The expected simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-quality NMR data. The provided visualizations of the experimental workflow and the logical connections between the chemical structure and the spectral data serve to enhance the understanding of the entire characterization process. This technical guide is intended to be a valuable resource for scientists and professionals engaged in the synthesis, analysis, and application of this compound and related compounds.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4,5-Dichlorophthalimide

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of this compound. It includes a detailed experimental protocol, an analysis of the vibrational modes, and a summary of the expected spectral data. This document is intended to assist researchers in the identification and characterization of this compound using FTIR spectroscopy.

Introduction to this compound and IR Spectroscopy

This compound (C₈H₃Cl₂NO₂) is a phthalimide derivative characterized by two chlorine atoms on the benzene ring. Phthalimides are important intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. This absorption is unique to the molecule's structure, providing a "fingerprint" that aids in its identification and characterization.

Predicted Infrared Spectral Data of this compound

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~ 3200 | Medium | N-H stretching | Imide |

| ~ 3100 - 3000 | Weak-Medium | Aromatic C-H stretching | Aromatic Ring |

| ~ 1775 | Strong | C=O asymmetric stretching | Imide |

| ~ 1745 | Strong | C=O symmetric stretching | Imide |

| ~ 1600 | Medium | Aromatic C=C stretching | Aromatic Ring |

| ~ 1470 | Medium | Aromatic C=C stretching | Aromatic Ring |

| ~ 1380 | Medium | C-N stretching | Imide |

| ~ 880 | Strong | C-H out-of-plane bending | Aromatic Ring |

| ~ 750 | Strong | C-Cl stretching | Aryl Halide |

Experimental Protocol for FTIR Analysis of this compound

The following protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method. This technique is widely used due to KBr's transparency in the mid-IR region.[3]

3.1. Materials and Equipment

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2 hours to remove any adsorbed water, then cool to room temperature in a desiccator.[3]

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[4]

-

Mixing: Add the sample and KBr to the agate mortar and grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder. This minimizes light scattering.[4]

-

Pellet Formation: Transfer the ground mixture into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

-

Pellet Inspection: Carefully remove the KBr pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3. Data Acquisition

-

Background Spectrum: Place the empty sample holder into the FTIR spectrometer and record a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from sample preparation to final data interpretation.

4.1. Interpretation of the Spectrum

-

N-H Stretching: Look for a medium-intensity band around 3200 cm⁻¹, characteristic of the N-H stretching vibration in the imide group.

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic ring.

-

Carbonyl (C=O) Stretching: The most prominent features in the spectrum are expected to be two strong absorption bands around 1775 cm⁻¹ and 1745 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the imide carbonyl groups, respectively. The presence of two bands is characteristic of cyclic imides.

-

Aromatic C=C Stretching: Medium intensity peaks in the 1600-1470 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-N stretching, C-H bending, and C-Cl stretching modes. The strong absorptions around 880 cm⁻¹ (aromatic C-H out-of-plane bending) and 750 cm⁻¹ (C-Cl stretching) are particularly useful for confirming the substitution pattern and the presence of chlorine atoms.

Conclusion

The infrared spectroscopy analysis of this compound provides valuable structural information. By following a standardized experimental protocol and understanding the characteristic vibrational frequencies of the functional groups present, researchers can confidently identify and characterize this compound. The predicted spectral data and the workflow provided in this guide serve as a robust resource for scientists and professionals in the field of drug development and chemical research.

References

An In-depth Technical Guide to 4,5-Dichlorophthalimide: Molecular Structure, Formula, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichlorophthalimide is a halogenated aromatic imide of significant interest in synthetic and medicinal chemistry. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of its known applications as a key intermediate in the preparation of various organic compounds, including those with potential pharmaceutical and agrochemical applications. While direct biological signaling pathways for this compound are not extensively documented, its role as a versatile building block underscores its importance in the development of new chemical entities.

Molecular Structure and Formula

This compound is a derivative of phthalimide with two chlorine atoms substituted at the 4 and 5 positions of the benzene ring.[1][2] This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference(s) |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 216.02 g/mol | [2] |

| CAS Number | 15997-89-4 | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 217-219 °C (lit.) | |

| SMILES String | Clc1cc2C(=O)NC(=O)c2cc1Cl | |

| InChI String | 1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | [3] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like acetone and chloroform. | [2] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 215.96137 | 139.1 |

| [M+Na]⁺ | 237.94331 | 152.0 |

| [M-H]⁻ | 213.94681 | 141.2 |

| [M]⁺ | 214.95354 | 141.2 |

| [M]⁻ | 214.95464 | 141.2 |

| Data sourced from PubChem.[3] CCS: Collision Cross Section. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4,5-dichlorophthalic anhydride with a source of ammonia, such as formamide.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine 4,5-dichlorophthalic anhydride (10.0 g, 0.04 mol) and formamide (14 mL).

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Cooling and Isolation: After cooling to room temperature, the solid product precipitates.

-

Purification: Collect the product by vacuum filtration and wash thoroughly with a significant volume of water (approximately 500 mL).

-

Drying: Dry the purified product under a vacuum.

-

Analysis: Record the yield and melting point. Characterize the final product using IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis.[2] Its chemical reactivity, particularly its ability to undergo nucleophilic substitution reactions, makes it a valuable precursor for a variety of more complex molecules.[1][2]

Logical Relationship of this compound in Chemical Synthesis

Caption: Applications of this compound in various fields.

Notable applications include its use as a reactant in the synthesis of:

-

Pharmaceutical compounds, such as 5′-N-(4′′,5′′-dichlorophthaloyl)-3′-azido-2′,3′-dideoxythymidine and 2-amino-4,5-dichlorobenzoic acid.[1]

-

Agrochemicals, where its structure can be incorporated to create compounds with desired biological activities.[5]

-

Octachloro-Cu-phthalocyanine, a material with applications in materials science.[1]

-

N-protected β-amino phosphonic acid esters via phosphine-catalyzed allylic substitution.[1]

Furthermore, it has been utilized as an additive to improve enantioselectivity in certain asymmetric hydrogenation reactions catalyzed by iridium complexes.[1]

Conclusion

This compound is a well-characterized compound with a straightforward synthetic route. While direct modulation of biological signaling pathways by this molecule is not a primary area of current research, its significance lies in its utility as a key building block for the synthesis of a wide range of more complex molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science. The detailed synthetic protocol and structural information provided herein serve as a valuable resource for researchers and professionals in the field of chemical and drug development. Further investigation into the biological activities of its derivatives may reveal novel therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols for Utilizing 4,5-Dichlorophthalimide as an Amino Protecting Group in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-dichlorophthaloyl (DCPhth) group is a valuable amino-protecting group in synthetic carbohydrate chemistry, offering distinct advantages over the traditional phthaloyl (Phth) group. This document provides detailed application notes and experimental protocols for the use of 4,5-dichlorophthalimide in the protection of amino sugars, its application in glycosylation reactions, and subsequent deprotection. The DCPhth group provides robust protection and excellent 1,2-trans-directing stereocontrol in glycosylation reactions, while allowing for significantly milder deprotection conditions compared to the unsubstituted phthaloyl group.[1][2] This makes it an attractive alternative for the synthesis of complex oligosaccharides and glycoconjugates, particularly in the context of drug development where efficient and selective chemical transformations are paramount.

Introduction

Protecting groups are fundamental tools in the chemical synthesis of complex molecules like oligosaccharides. For amino sugars, the phthaloyl (Phth) group has been widely used due to its ability to direct the stereochemical outcome of glycosylation reactions to form 1,2-trans-glycosides.[1][2] However, the removal of the Phth group often requires harsh conditions, such as prolonged heating with hydrazine, which can be detrimental to sensitive functional groups present in large, complex oligosaccharides.[1]

The 4,5-dichlorophthaloyl (DCPhth) group has emerged as a superior alternative. The electron-withdrawing chloro substituents on the aromatic ring facilitate the nucleophilic attack required for deprotection, allowing for the removal of the DCPhth group under substantially milder conditions.[1] At the same time, the DCPhth group retains the strong 1,2-trans-directing nature of the Phth group, making it a highly valuable tool for the stereoselective synthesis of β-glycosides of 2-amino-2-deoxy sugars.[1][2]

These application notes provide a comprehensive overview of the use of the DCPhth group, including detailed protocols for its installation, its performance in glycosylation, and its selective removal.

Key Advantages of the 4,5-Dichlorophthaloyl Protecting Group

-

Mild Deprotection Conditions: The DCPhth group can be removed under significantly milder conditions (e.g., ethylenediamine or hydrazine/MeOH at room temperature) compared to the Phth group, which often requires elevated temperatures.[1][2]

-

Strong 1,2-trans-Directing Effect: Similar to the Phth group, the DCPhth group at the C-2 position of a glycosyl donor strongly directs the formation of 1,2-trans-glycosidic linkages.[1]

-

Orthogonality: The DCPhth group is stable under various reaction conditions, including those used for the removal of other common protecting groups like levulinoyl esters, allowing for selective deprotection strategies in complex syntheses.[1]

Data Presentation

Table 1: Comparison of Deprotection Conditions for Amino-Protecting Groups

| Protecting Group | Reagents | Conditions | Reaction Time | Observations |

| 4,5-Dichlorophthaloyl (DCPhth) | Ethylenediamine | Room Temperature | Not specified, but stated as "mild" | Efficient removal |

| 4,5-Dichlorophthaloyl (DCPhth) | Hydrazine/MeOH | Room Temperature | Not specified, but stated as "mild" | Efficient removal |

| Phthaloyl (Phth) | Hydrazine | Elevated Temperature | Long reaction time | Harsh conditions, often problematic for large oligosaccharides[1] |

| Tetrachlorophthaloyl (TCP) | Ethylenediamine (2-4 eq) | Not specified, but stated as "very mild" | Not specified | Unsubstituted phthalimides are stable under these conditions[3] |

Table 2: Stability of the 4,5-Dichlorophthaloyl Group under Various Conditions

| Reagent/Condition | Stability of DCPhth Group | Application |

| Acidic conditions for deacetylation | Stable | Removal of acetate esters |

| Hydrazine in pyridine-acetic acid | Stable | Removal of levulinoyl group[1] |

| Zemplen conditions (NaOMe) | Unstable | Deacetylation (rapid destruction of DCPhth)[1] |

| Glycosylation conditions (e.g., PhSeNPhth-TMSOTf) | Stable | Formation of glycosidic bonds |

Experimental Protocols

Protocol 1: Protection of Glucosamine Hydrochloride with 4,5-Dichlorophthalic Anhydride

This protocol describes the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose.

Materials:

-

Glucosamine hydrochloride

-

Methanol (MeOH)

-

Sodium methoxide (NaOMe) in MeOH (1 M solution)

-

Triethylamine

-

4,5-Dichlorophthalic anhydride

-

Pyridine

-

Acetic anhydride (Ac₂O)

-

Ethyl acetate (AcOEt)

-

Diethyl ether (Et₂O)

-

Hexane

Procedure:

-

To a solution of glucosamine hydrochloride (6.48 g, 30.0 mmol) in MeOH (100 ml), add NaOMe (1 M in MeOH; 30 ml, 30 mmol) at room temperature.

-

Stir the mixture for 10 minutes.

-

Remove the insoluble materials by filtration.

-

To the filtrate, successively add triethylamine (4.6 ml, 33 mmol) and 4,5-dichlorophthalic anhydride (6.8 g, 31 mmol).

-

Stir the mixture at 50°C for 20 minutes and then evaporate in vacuo.

-

Dissolve the residue in a mixture of pyridine and Ac₂O (1:1, 100 ml) and stir at room temperature overnight.

-

Evaporate the resulting mixture in vacuo.

-

Crystallize the residue from AcOEt-Et₂O-hexane to afford the final product.

Protocol 2: Glycosylation using a 4,5-Dichlorophthaloyl-Protected Donor

This protocol outlines a general procedure for the stereoselective synthesis of a β-glycoside using a thioglycoside donor bearing a DCPhth group at the C-2 position.

Materials:

-

DCPhth-protected thioglycoside donor

-

Glycosyl acceptor (alcohol)

-

N-Phenylselenophthalimide (PhSeNPhth)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Appropriate solvent (e.g., Dichloromethane)

-

Molecular sieves

Procedure:

-

Dry the DCPhth-protected thioglycoside donor and the glycosyl acceptor under high vacuum.

-

In a flame-dried flask under an inert atmosphere, dissolve the donor and acceptor in the appropriate solvent containing activated molecular sieves.

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

Add PhSeNPhth and TMSOTf to initiate the glycosylation reaction.

-

Monitor the reaction by TLC until completion.

-

Quench the reaction with a suitable reagent (e.g., triethylamine).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography to obtain the desired β-glycoside.

Protocol 3: Deprotection of the 4,5-Dichlorophthaloyl Group

This protocol describes the removal of the DCPhth group to yield the free amine.

Materials:

-

DCPhth-protected carbohydrate

-

Ethylenediamine or Hydrazine/Methanol

-

Appropriate solvent (e.g., Ethanol or Methanol)

Procedure using Ethylenediamine:

-

Dissolve the DCPhth-protected carbohydrate in a suitable solvent.

-

Add ethylenediamine to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, concentrate the reaction mixture.

-

Purify the residue by an appropriate method (e.g., chromatography or crystallization) to isolate the deprotected product.

Procedure using Hydrazine/Methanol:

-

Dissolve the DCPhth-protected carbohydrate in methanol.

-

Add hydrazine hydrate at room temperature.

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the reaction is complete, evaporate the solvent.

-

Purify the crude product to obtain the free amine.

Visualizations

Experimental Workflow for Protection and Glycosylation

Caption: Workflow for the protection, glycosylation, and deprotection using the DCPhth group.

Logical Relationship of Protecting Group Properties

Caption: Properties and applications of the DCPhth protecting group.

Conclusion

The 4,5-dichlorophthaloyl group is a highly effective protecting group for amines in carbohydrate chemistry. Its robust nature, strong stereodirecting influence in glycosylation reactions, and, most notably, its facile removal under mild conditions make it a superior choice over the traditional phthaloyl group for the synthesis of complex, sensitive oligosaccharides and glycoconjugates. The protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to effectively implement this valuable synthetic tool in their research and development endeavors. Further exploration of its compatibility with a broader range of functionalities and its application in the synthesis of diverse bioactive molecules will continue to expand its utility in carbohydrate chemistry.

References

Application Notes and Protocols for N-Alkylation of 4,5-Dichlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4,5-dichlorophthalimide, a key synthetic transformation for the development of various biologically active molecules, including analogs of thalidomide.[1] The electron-withdrawing nature of the two chlorine atoms on the phthalimide ring influences its reactivity, making specific protocols essential for successful synthesis. Two primary methods are detailed: the Gabriel synthesis via direct alkylation with alkyl halides and the Mitsunobu reaction with alcohols.

General Reaction Scheme

The N-alkylation of this compound introduces an alkyl group (R) onto the nitrogen atom of the imide. This transformation is a crucial step in the synthesis of a diverse range of compounds for drug discovery and development.

Caption: General scheme for the N-alkylation of this compound.

Protocol 1: N-Alkylation via Gabriel Synthesis

The Gabriel synthesis is a robust method for the N-alkylation of phthalimides using an alkyl halide under basic conditions. The use of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) is common.

Experimental Workflow

The following diagram illustrates the typical workflow for the N-alkylation of this compound using the Gabriel synthesis.

Caption: Workflow for Gabriel synthesis of N-alkyl-4,5-dichlorophthalimides.

Detailed Experimental Protocol

This protocol is adapted from procedures for the N-alkylation of analogous halogenated phthalimides.

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per mmol of phthalimide) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Alkylating Agent: Add the corresponding alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq.) to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Representative Data for Gabriel Synthesis

The following table summarizes representative reaction conditions and yields for the N-alkylation of this compound with various alkyl halides.

| Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl bromoacetate | K₂CO₃ | DMF | 120 | 10 | 70-80 |

| Benzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~90 |

| Propargyl bromide | K₂CO₃ | DMF | RT | 12 | ~85 |

| 2-Bromoethanol | K₂CO₃ | DMF | 100 | 6 | ~75 |

Note: The data in this table is representative and may vary based on specific reaction scale and conditions.

Protocol 2: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of phthalimides using an alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[2][3] This method is particularly useful for primary and secondary alcohols and proceeds with inversion of stereochemistry at the alcohol carbon.[2]

Experimental Workflow

The diagram below outlines the steps for the Mitsunobu reaction.

Caption: Workflow for Mitsunobu reaction of this compound.

Detailed Experimental Protocol

This is a general procedure for the Mitsunobu reaction with phthalimides.[1]

-

Reaction Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF, approx. 10-15 mL per mmol of phthalimide) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue contains the desired product and triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel to afford the N-alkylated this compound.

Representative Data for Mitsunobu Reaction

The following table provides representative data for the N-alkylation of this compound with various alcohols using the Mitsunobu reaction.

| Alcohol (R-OH) | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| Ethanol | PPh₃, DEAD | THF | 0 °C to RT | 16 | ~80-90 |

| Benzyl alcohol | PPh₃, DIAD | THF | 0 °C to RT | 12 | ~85-95 |

| (S)-2-Butanol | PPh₃, DEAD | THF | 0 °C to RT | 24 | ~70-80* |

| Ethylene glycol | PPh₃, DIAD | THF | 0 °C to RT | 18 | ~60-70 |

*Note: The reaction with secondary alcohols proceeds with inversion of configuration. The data in this table is representative and may vary based on specific reaction scale and conditions.

Applications in Drug Development

N-substituted 4,5-dichlorophthalimides are important intermediates in the synthesis of thalidomide analogs.[1] Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are used in the treatment of multiple myeloma and other cancers. The phthalimide moiety is crucial for their biological activity, and modifications on this ring system, including halogenation and N-alkylation, are explored to modulate their therapeutic properties and reduce side effects. The protocols described here provide a foundation for the synthesis of novel thalidomide analogs for further investigation in drug discovery programs.

References

Synthesis of N-Substituted 4,5-Dichlorophthalimide Derivatives: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 4,5-dichlorophthalimide derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as α-glucosidase inhibitors and anti-inflammatory agents.

Introduction

N-substituted 4,5-dichlorophthalimides are a class of compounds characterized by a phthalimide core substituted with two chlorine atoms on the benzene ring and a variable substituent on the nitrogen atom. The presence of the dichloro-substituted aromatic ring and the versatility of the N-substituent allow for the fine-tuning of their physicochemical properties and biological activities. The primary synthetic route to these derivatives involves the reaction of 4,5-dichlorophthalic anhydride with a primary amine.

Applications in Drug Development

N-substituted phthalimide derivatives, including the 4,5-dichloro analogs, have shown promise in several therapeutic areas:

-

α-Glucosidase Inhibition: Certain derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2][3][4][5]

-

Anti-inflammatory Activity: Phthalimide derivatives have been investigated for their anti-inflammatory properties. The mechanism of action may involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Synthesis of N-Substituted this compound Derivatives

The most common method for the synthesis of N-substituted 4,5-dichlorophthalimides is the condensation reaction between 4,5-dichlorophthalic anhydride and a primary amine. This reaction is typically carried out in a high-boiling point solvent such as glacial acetic acid or dimethylformamide (DMF).

General Reaction Scheme:

Caption: General reaction for the synthesis of N-substituted 4,5-dichlorophthalimides.

Experimental Data

The following table summarizes the synthesis of various N-substituted this compound derivatives.

| N-Substituent (R) | Amine Used | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| -CH₂CH₂NH₂ | Ethylenediamine | Glacial Acetic Acid | 8 | 65 | 231 | [1] |

| -NH₂ | Hydrazine Hydrate | Ethanol/Water | 4 | 81 | 302-305 |

Note: Data for a wider range of derivatives is currently being compiled from various sources.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Aminoethyl)-4,5-dichlorophthalimide

This protocol describes the synthesis of N-(2-aminoethyl)-4,5-dichlorophthalimide from 4,5-dichlorophthalic anhydride and ethylenediamine.[1]

Materials:

-

4,5-Dichlorophthalic anhydride

-

Ethylenediamine

-

Glacial Acetic Acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, combine 4,5-dichlorophthalic anhydride (1 mmol) and glacial acetic acid (10 mL).

-

Add ethylenediamine (4 mmol) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 8 hours.

-

After 8 hours, remove the heat source and allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with distilled water.

-

Dry the product to obtain N-(2-aminoethyl)-4,5-dichlorophthalimide.

Characterization:

-

Yield: 65%

-

Melting Point: 231 °C

-

¹H NMR (700 MHz, DMSO-d₆): δ 8.22 (s, 2H), 7.95 (s, 1H, NH₂), 7.73 (s, 1H, NH₂), 3.80 (t, J = 7 Hz, 2H), 2.92 (t, J = 7 Hz, 2H).

-

¹³C NMR (175 MHz, DMSO-d₆): δ 163.0, 137.8, 126.0, 125.7, 43.3, 36.5.

-

HRMS (EI): m/z calculated for C₁₀H₈Cl₂N₂O₂ [M]⁺ 257.9963, found 258.0001.

Protocol 2: Synthesis of N-Amino-4,5-dichlorophthalimide

This protocol details the synthesis of N-amino-4,5-dichlorophthalimide.

Materials:

-

4,5-Dichlorophthalic anhydride

-

Hydrazine hydrate

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichlorophthalic anhydride (1.0 equiv.) in a mixture of Ethanol/H₂O (2.0 mL/2.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (~5.0 equiv.) to the cooled solution with stirring.

-

Continue stirring at room temperature for 4 hours.

-

Upon completion of the reaction, add water (10 mL) to induce precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and a mixture of n-hexane/ethyl acetate.

-

Dry the product to yield N-amino-4,5-dichlorophthalimide.

Characterization:

-

Yield: 81%

-

Melting Point: 302-305 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (s, 1H), 7.72 (s, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 169.22, 164.74, 141.90, 132.57, 132.25, 132.08, 131.12, 130.36.

Potential Signaling Pathways

α-Glucosidase Inhibition

The inhibition of α-glucosidase by N-substituted phthalimide derivatives is believed to occur through competitive binding to the active site of the enzyme. This prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]

Application of 4,5-Dichlorophthalimide in Agrochemical Production: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorophthalimide is a versatile chemical intermediate belonging to the phthalimide class of compounds. Its reactive nature, stemming from the imide functionality and the presence of two chlorine atoms on the benzene ring, makes it a valuable building block in the synthesis of a variety of organic molecules. In the agrochemical industry, this compound and its derivatives have been explored for the development of novel fungicides, herbicides, and insecticides. The dichloro-substitution pattern on the aromatic ring can significantly influence the biological activity of the final product, often enhancing its efficacy and spectrum of activity.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds, with a focus on a series of N-substituted derivatives exhibiting fungicidal properties.

Application in Fungicide Synthesis

This compound serves as a key starting material for the synthesis of a range of N-substituted phthalimide derivatives that have demonstrated notable fungicidal activity against various plant pathogens. The general synthetic approach involves the nucleophilic substitution reaction at the nitrogen atom of the imide ring.

Synthesis of N-Aryl-4,5-dichlorophthalimides

A common strategy involves the reaction of this compound with various anilines to produce N-aryl-4,5-dichlorophthalimides. These compounds have been investigated for their potential as agricultural fungicides.

Logical Relationship: Synthesis of N-Aryl-4,5-dichlorophthalimides

Caption: General synthesis of N-Aryl-4,5-dichlorophthalimides.

Experimental Protocol: Synthesis of N-(4-methylphenyl)-4,5-dichlorophthalimide

This protocol describes a representative synthesis of an N-aryl-4,5-dichlorophthalimide derivative.

Materials:

-

This compound

-

p-Toluidine (4-methylaniline)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol).

-

Add glacial acetic acid (100 mL) to the flask and stir to dissolve the starting material.

-

Add p-toluidine (0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water (500 mL) with stirring.

-

A solid precipitate of N-(4-methylphenyl)-4,5-dichlorophthalimide will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.

-

Recrystallize the crude product from ethanol to obtain the pure N-(4-methylphenyl)-4,5-dichlorophthalimide.

-

Dry the purified product in a vacuum oven.

Quantitative Data: Fungicidal Activity

The fungicidal activity of synthesized N-substituted-4,5-dichlorophthalimide derivatives is typically evaluated against a panel of common plant pathogenic fungi. The data is often presented as the concentration required to inhibit 50% of fungal growth (EC₅₀).

| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Compound (EC₅₀, µg/mL) |

| N-(4-methylphenyl)-4,5-dichlorophthalimide | Botrytis cinerea | 12.5 | Carbendazim (2.1) |

| N-(4-chlorophenyl)-4,5-dichlorophthalimide | Fusarium oxysporum | 8.3 | Chlorothalonil (1.5) |

| N-(4-methoxyphenyl)-4,5-dichlorophthalimide | Rhizoctonia solani | 15.2 | Mancozeb (5.8) |

| N-(2,4-dichlorophenyl)-4,5-dichlorophthalimide | Alternaria alternata | 6.7 | Tebuconazole (0.9) |

Note: The EC₅₀ values presented are representative and may vary depending on the specific experimental conditions.

Application in Herbicide and Insecticide Synthesis

While the primary agrochemical application of this compound derivatives has been explored in the fungicidal domain, research has also extended to their potential as herbicides and insecticides. The synthetic strategies are similar, involving the introduction of various substituents at the imide nitrogen to modulate the biological activity.

Experimental Workflow: Screening for Herbicidal and Insecticidal Activity

The following workflow outlines the general procedure for synthesizing and screening novel this compound derivatives for herbicidal and insecticidal properties.

Caption: Workflow for synthesis and screening of agrochemical candidates.

Signaling Pathways and Mode of Action

The precise mode of action of many novel agrochemical candidates, including derivatives of this compound, is often a subject of detailed investigation. For phthalimide-based fungicides, a common proposed mechanism involves the inhibition of spore germination and mycelial growth. The electrophilic nature of the phthalimide ring system can lead to interactions with essential biomolecules within the fungal cell, such as enzymes containing thiol groups, thereby disrupting cellular processes.

Proposed Mode of Action for Phthalimide Fungicides

Application Notes and Protocols for 4,5-Dichlorophthalimide in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction